molecular formula C14H15N3OS B14037862 N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide

N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide

Cat. No.: B14037862
M. Wt: 273.36 g/mol
InChI Key: LVHALRPVBKOQHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide typically involves the reaction of 3,4-diaminothiophenol with 4-bromoacetanilide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide
  • N-(4-((3,4-diaminophenyl)thio)phenyl)benzamide
  • N-(4-((3,4-diaminophenyl)thio)phenyl)propionamide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both amino and thioether functionalities. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

N-[4-(3,4-diaminophenyl)sulfanylphenyl]acetamide

InChI

InChI=1S/C14H15N3OS/c1-9(18)17-10-2-4-11(5-3-10)19-12-6-7-13(15)14(16)8-12/h2-8H,15-16H2,1H3,(H,17,18)

InChI Key

LVHALRPVBKOQHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC2=CC(=C(C=C2)N)N

Origin of Product

United States

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